1,5-Difluoro-2-methyl-4-nitrobenzene

Vue d'ensemble

Description

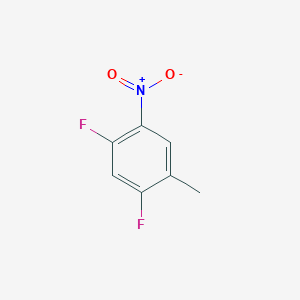

1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Difluoro-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,5-difluoro-2-methylbenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Difluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.

Reduction: The primary product is 1,5-difluoro-2-methyl-4-aminobenzene.

Oxidation: The primary product is 1,5-difluoro-2-carboxy-4-nitrobenzene.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Synthesis : 1,5-Difluoro-2-methyl-4-nitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical reactions that can lead to the formation of various derivatives.

-

Biological Studies

- Enzyme Interaction Studies : The compound is utilized in biochemical assays to study enzyme kinetics and mechanisms. Its structure enables it to act as an inhibitor or modulator of specific enzymatic activities, providing insights into biochemical pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties against various bacterial strains. Modifications to its nitro group can enhance antibacterial efficacy.

-

Medicinal Chemistry

- Drug Development : There is ongoing investigation into the use of this compound for developing new drugs targeting specific enzymes or receptors. Its fluorinated structure contributes to metabolic stability and improved bioavailability in drug formulations.

Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to inhibit the growth of specific cancer cell lines. The mechanism involved interference with cellular signaling pathways related to proliferation.

Enzyme Inhibition Research

In vitro assays highlighted the compound's role as a probe in enzyme-substrate interactions. The structural characteristics allow it to effectively inhibit certain enzymes, which aids in understanding their mechanisms and potential therapeutic targets.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Essential for pharmaceutical synthesis |

| Biological Studies | Enzyme interaction studies | Acts as an inhibitor/modulator |

| Antimicrobial Activity | Potential effectiveness against bacterial strains | Enhanced efficacy with nitro modifications |

| Medicinal Chemistry | Investigated for new drug development targeting specific enzymes | Improved metabolic stability |

Mécanisme D'action

The mechanism of action of 1,5-difluoro-2-methyl-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Nucleophilic Substitution: The electron-withdrawing nitro group and fluorine atoms activate the benzene ring towards nucleophilic attack, facilitating the substitution reactions.

Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.

Oxidation: The methyl group is oxidized through the formation of intermediate species, leading to the carboxylic acid product.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with different positions of the nitro and fluorine groups.

2,4-Difluoronitrobenzene: Lacks the methyl group but has similar fluorine and nitro substitutions.

1,3-Difluoro-2-methyl-4-nitrobenzene: Another positional isomer with different substitution patterns.

Uniqueness

1,5-Difluoro-2-methyl-4-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups creates a distinct electronic environment on the benzene ring, making it a valuable compound for various chemical transformations and applications.

Activité Biologique

1,5-Difluoro-2-methyl-4-nitrobenzene (DFMNB) is a nitro-substituted aromatic compound that exhibits a range of biological activities. Its unique structure, characterized by the presence of two fluorine atoms and a nitro group, allows it to interact with various biological targets, influencing enzyme activity and cellular processes.

This compound can be synthesized through several methods, including electrophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro and fluorine groups enhances its reactivity, making it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals.

The biological activity of DFMNB is primarily attributed to its interactions with enzymes and proteins. It acts as a substrate for cytochrome P450 enzymes, which are crucial for the oxidative metabolism of xenobiotics. This interaction can lead to alterations in signaling pathways and gene expression, particularly through activation of stress response pathways like the MAPK pathway.

Key Mechanisms Include:

- Nucleophilic Substitution : The compound undergoes nucleophilic substitution reactions where the fluorine atoms can be replaced by nucleophiles under appropriate conditions.

- Reduction : The nitro group can be reduced to an amino group using reducing agents, which can further influence biological activity.

- Oxidation : The methyl group can be oxidized to a carboxylic acid, affecting its pharmacological properties.

Biological Activities

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. DFMNB may exhibit similar effects through mechanisms that involve the production of reactive intermediates that damage microbial DNA .

- Anti-inflammatory Activity : Research indicates that nitro-containing compounds can modulate inflammatory responses. DFMNB's structure may allow it to interact with inflammatory mediators, potentially inhibiting pathways associated with inflammation .

- Anticancer Potential : Some studies suggest that nitro-substituted compounds possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Study 1: Interaction with Cytochrome P450

A study highlighted that DFMNB acts as a substrate for cytochrome P450 enzymes, leading to significant alterations in drug metabolism pathways. This interaction is crucial for understanding its potential effects on pharmacokinetics in drug development.

Study 2: Antimicrobial Screening

In vitro tests showed that DFMNB exhibited antimicrobial activity against several bacterial strains. The mechanism was proposed to involve the reduction of the nitro group, leading to the formation of toxic intermediates that bind to DNA .

Study 3: Anti-inflammatory Mechanism

Research indicated that DFMNB could inhibit nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms, one nitro group | Antimicrobial, anti-inflammatory |

| 2-Nitroaniline | One nitro group | Antimicrobial |

| 4-Nitrophenol | One nitro group | Antiseptic |

Propriétés

IUPAC Name |

1,5-difluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVAZYONIKSNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595655 | |

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179011-38-2 | |

| Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.